2-(4-Pentynyloxy)tetrahydro-2H-pyran
Overview
Description
2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by a tetrahydropyran ring substituted with a pentynyloxy group. This compound is used as a reagent in various chemical syntheses and has applications in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is geranylgeranyltransferase (GGTase) . GGTase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling .
Mode of Action
This compound interacts with its target, GGTase, and acts as an inhibitor . This interaction disrupts the normal function of GGTase, leading to changes in the post-translational modification of proteins .
Biochemical Pathways
The inhibition of GGTase by this compound affects the protein prenylation pathway . This pathway is responsible for the attachment of lipid groups to proteins, a process that is crucial for the proper localization and function of these proteins . The disruption of this pathway can lead to downstream effects on cell signaling .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its ability to reach its target, ggtase .
Result of Action
The inhibition of GGTase by this compound leads to the disruption of protein prenylation . This disruption can affect cell signaling pathways, potentially leading to various molecular and cellular effects . Notably, this compound exhibits antifungal activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
2-(4-Pentynyloxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions, particularly in the synthesis of compounds like (+)-Citrafungin A . This compound acts as a geranylgeranyltransferase (GGTase) inhibitor, which is crucial for the post-translational modification of proteins involved in cell signaling and growth . The interaction between this compound and GGTase involves the inhibition of the enzyme’s activity, thereby affecting the prenylation of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a GGTase inhibitor can lead to alterations in the prenylation of proteins, which in turn affects cell signaling pathways such as the Ras and Rho pathways . These pathways are critical for cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GGTase, inhibiting its activity and preventing the prenylation of target proteins . This inhibition can lead to changes in gene expression and cellular function, as prenylated proteins are essential for various cellular processes . Additionally, this compound may interact with other enzymes and proteins, further influencing cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable at temperatures between 2-8°C and has a melting point of 84-88°C . Over time, the effects of this compound on cellular function may change due to its degradation or interaction with other biomolecules . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on GGTase, leading to sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GGTase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways related to the prenylation of proteins . The compound interacts with enzymes such as GGTase, affecting the metabolic flux and levels of metabolites involved in protein modification . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on GGTase . The distribution of this compound is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can interact with GGTase and other biomolecules . This localization is essential for the compound’s activity, as it ensures that this compound is in the right place to exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran typically involves the reaction of 4-pentyn-1-ol with tetrahydropyran under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the ether linkage . The reaction conditions include a temperature range of 40-45°C and a reduced pressure of 0.03 mmHg .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and distillation units to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentynyloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation and subsequent substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(4-Pentynyloxy)tetrahydro-2H-pyran is used in scientific research for its role in the synthesis of complex organic molecules. It is a key intermediate in the synthesis of (+)-Citrafungin A, an antifungal agent that inhibits geranylgeranyltransferase (GGTase) . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Butynyloxy)tetrahydro-2H-pyran
- 4-Pentyn-1-ol
- 5-Hexyn-1-ol
- Propargyl alcohol
Uniqueness
2-(4-Pentynyloxy)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-pent-4-ynoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62992-46-5 | |
Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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